

An In-depth Technical Guide to 800CW Acid: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195

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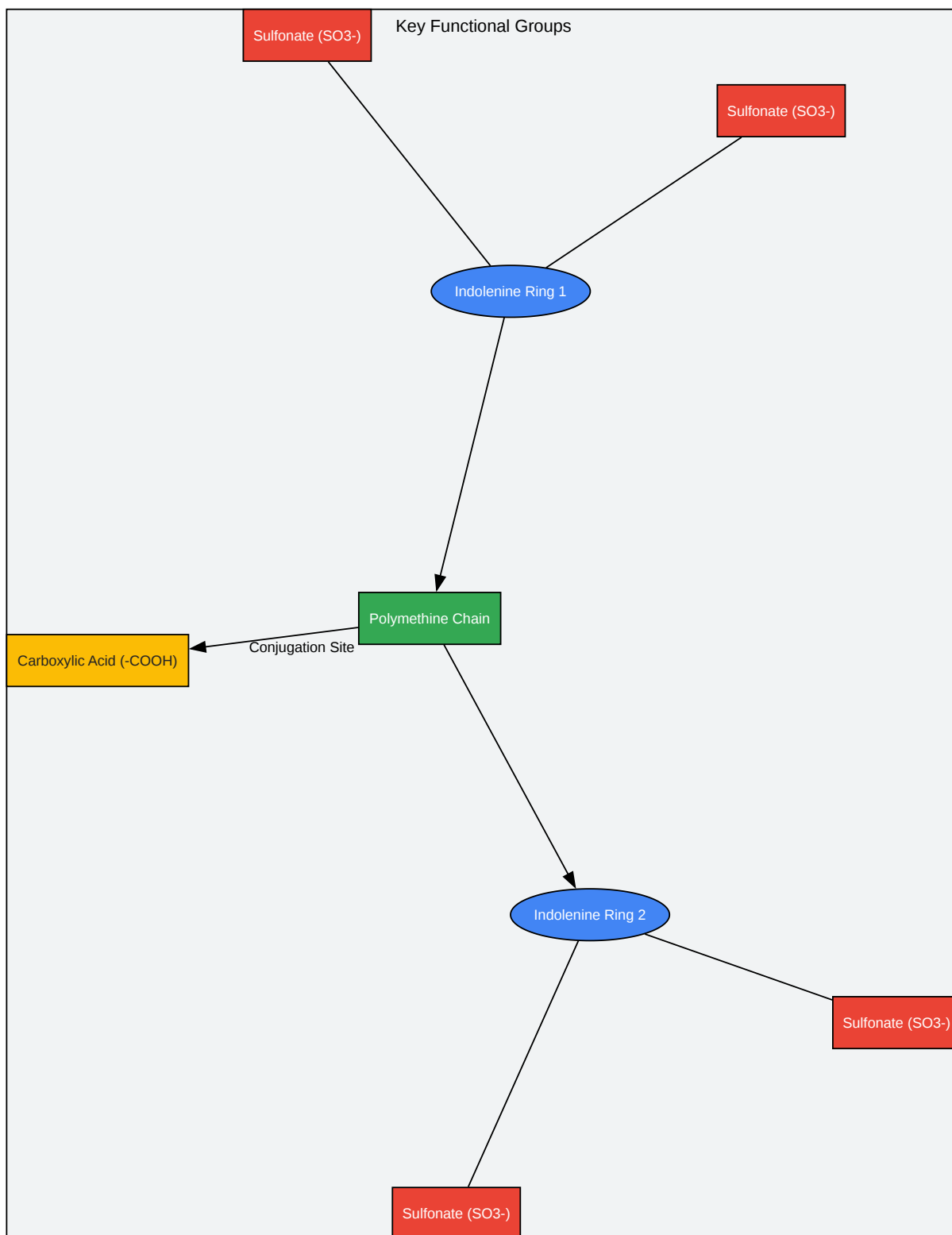
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **800CW acid**, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the fundamental characteristics of **800CW acid** and provides standardized protocols for its use and characterization.

Core Chemical Properties and Structure

800CW acid is a heptamethine cyanine dye known for its exceptional brightness and high water solubility, making it a valuable tool in biological imaging and diagnostic research.^[1] Its unique structure incorporates four sulfonate groups, which contribute to its high aqueous solubility and reduced aggregation in biological media.^{[1][2]} This dye is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, leading to high signal-to-noise ratios in imaging applications.^{[1][2]}

The core structure of **800CW acid** consists of two indolenine rings linked by a polymethine chain. The carboxylic acid functional group allows for covalent conjugation to various biomolecules.

Chemical Structure of 800CW Acid



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Caption: Simplified schematic of the **800CW acid** structure.

Physicochemical Properties

The key physicochemical properties of **800CW acid** and its commonly used N-hydroxysuccinimide (NHS) ester derivative are summarized in the table below.

Property	800CW Carboxylic Acid	800CW NHS Ester	Reference
Molecular Formula	C ₄₆ H ₅₅ N ₂ NaO ₁₅ S ₄	C ₅₀ H ₅₄ N ₃ Na ₃ O ₁₇ S ₄	[3][4]
Molecular Weight	1027.17 g/mol	1166.2 g/mol	[3][4]
Excitation Max (λ _{ex})	774 nm (in PBS)	774 nm (in PBS)	[1][5]
Emission Max (λ _{em})	789 nm (in PBS)	789 nm (in PBS)	[1][5]
Molar Extinction Coefficient	240,000 M ⁻¹ cm ⁻¹ (in PBS)	240,000 M ⁻¹ cm ⁻¹ (in PBS)	[1][5]
Form	Solid	Solid	[3]
Color	Green to dark green	Green to dark green	[3]
Solubility	High water solubility	Soluble in DMSO and water	[2][5]
Purity	>98% (by HPLC)	≥90%	[6]
CAS Number	1088919-86-1	956579-01-4	[3][6]

Synthesis and Purification

While the precise, proprietary synthesis of the 800CW core structure is not publicly detailed, the general synthesis of heptamethine cyanine dyes involves the condensation of heterocyclic precursors. A common method involves the reaction of substituted indolium salts with a pentamethine salt under mild, light-protected conditions to form the heptamethine backbone.[7] The functional groups, including the sulfonates for water solubility and the carboxylic acid for conjugation, are incorporated through the selection of appropriate starting materials.[7]

Purification of **800CW acid** and its derivatives is typically achieved through high-performance liquid chromatography (HPLC).

Experimental Protocols

Bioconjugation of 800CW NHS Ester to Antibodies

This protocol describes a general method for conjugating 800CW NHS ester to an antibody.

Materials:

- 800CW NHS ester
- Antibody (in phosphate-buffered saline, PBS, pH 7.4)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 1 M Potassium Phosphate (K_2HPO_4), pH 9.0
- Desalting spin columns
- UV-Vis spectrophotometer

Procedure:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
- **Dye Preparation:** Dissolve the 800CW NHS ester in DMSO to a final concentration of 10 mg/mL immediately before use.
- **pH Adjustment:** Add 1 M potassium phosphate buffer (pH 9.0) to the antibody solution to achieve a final concentration of 100 mM.
- **Conjugation Reaction:** Add the dissolved 800CW NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized for each specific antibody, typically ranging from 2:1 to 10:1.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

- Purification: Remove unconjugated dye using a desalting spin column according to the manufacturer's instructions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 780 nm (for the dye).

Degree of Labeling (DOL) Calculation: $DOL = (A_{780} / \epsilon_{\text{dye}}) / ((A_{280} - (A_{780} \times CF)) / \epsilon_{\text{protein}})$

Where:

- A_{780} is the absorbance of the conjugate at 780 nm.
- ϵ_{dye} is the molar extinction coefficient of 800CW at 780 nm ($240,000 \text{ M}^{-1}\text{cm}^{-1}$).
- A_{280} is the absorbance of the conjugate at 280 nm.
- CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm.

Characterization by HPLC

Method for Purity Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV-Vis detector at 780 nm.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the **800CW acid** and its conjugates.

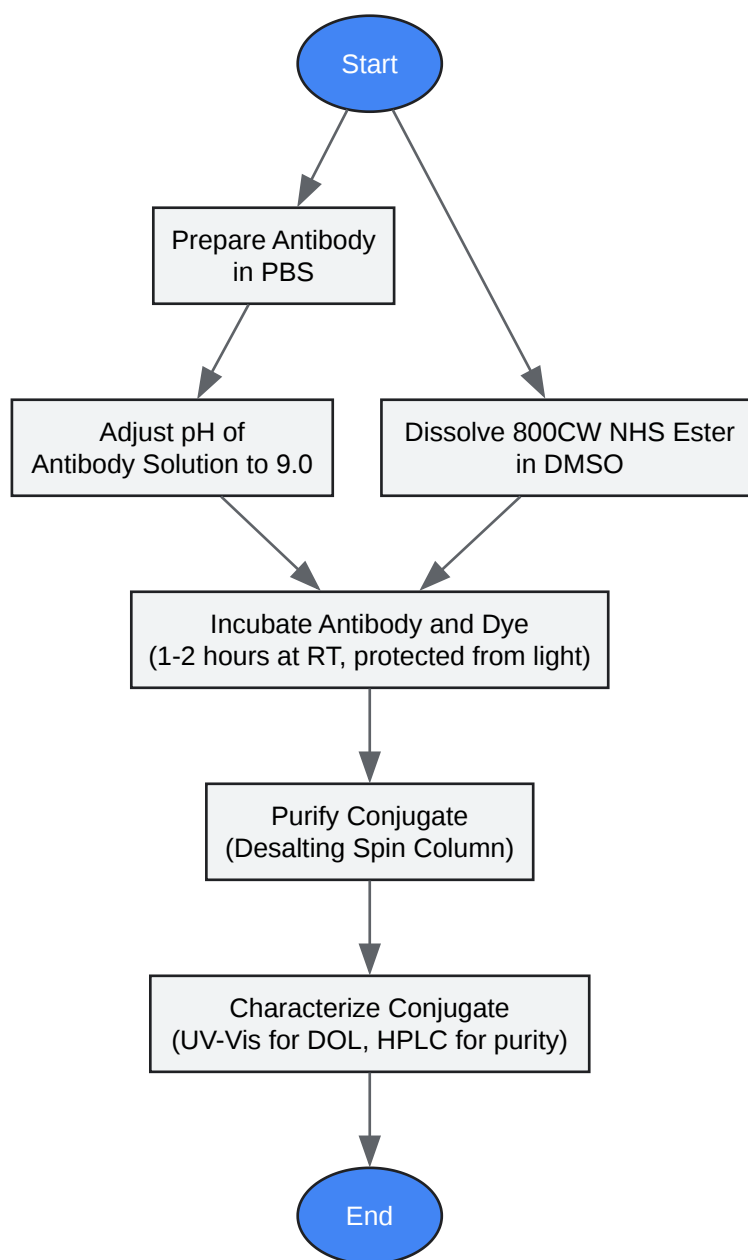
Sample Preparation:

- Dilute the sample in a solution of 50% acetonitrile and 0.1% formic acid.
- Infuse the sample directly into the mass spectrometer.

Visualization of Applications

Experimental Workflow: Antibody Conjugation

The process of conjugating 800CW NHS ester to an antibody can be visualized as a clear workflow.

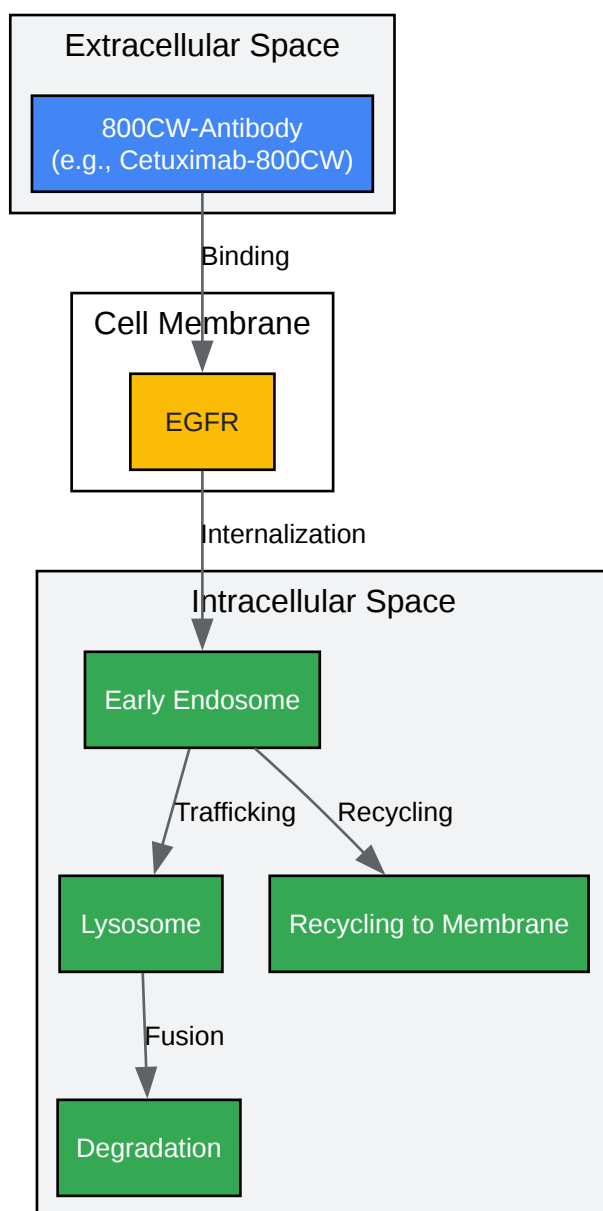


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Caption: Workflow for 800CW NHS ester antibody conjugation.

Signaling Pathway: Tracking EGFR with 800CW-Labeled Antibody

800CW-conjugated antibodies are powerful tools for visualizing and tracking cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) labeled with 800CW can be used to monitor receptor internalization and trafficking.



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Caption: EGFR internalization tracked by 800CW-antibody.

This guide provides a foundational understanding of **800CW acid** for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the successful application of this versatile near-infrared dye in a variety of research settings.

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